molecular formula C18H13FN4OS2 B2427555 N-(4-fluorophenyl)-2-({5-phenyl-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}sulfanyl)acetamide CAS No. 671199-61-4

N-(4-fluorophenyl)-2-({5-phenyl-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}sulfanyl)acetamide

Cat. No. B2427555
CAS RN: 671199-61-4
M. Wt: 384.45
InChI Key: XMMFJNJJYUHWPP-UHFFFAOYSA-N
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Description

The compound “N-(4-fluorophenyl)-2-({5-phenyl-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}sulfanyl)acetamide” is a heterocyclic compound . Heterocyclic compounds are cyclic compounds with at least two different elements as atoms of ring members . This compound contains a triazole ring, which is a five-membered heterocyclic ring containing two carbon and three nitrogen atoms . Triazole compounds are readily capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities .

Scientific Research Applications

Antimicrobial Activity

One of the primary scientific applications of compounds similar to N-(4-fluorophenyl)-2-({5-phenyl-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}sulfanyl)acetamide involves their potential in antimicrobial activity. The synthesis and evaluation of new derivatives with structural similarities have shown promising antimicrobial properties against various bacteria and fungi. For example, compounds synthesized for their antimicrobial activity demonstrated effective inhibition zones against pathogens such as Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Salmonella typhi, as well as antifungal activity against Aspergillus niger and Candida albicans (Baviskar, Khadabadi, & Deore, 2013). Another study highlighted the synthesis of 2-[4-phenyl-5-(pyridine-4-phenyl)-4H-[1,2,4]triazole-3ylSulfanyl]-N-aryl-acetamide, which, upon screening, exhibited significant antibacterial, antifungal, and anti-tuberculosis activity, emphasizing the diverse therapeutic potential of these compounds (MahyavanshiJyotindra, ParmarKokila, & MahatoAnil, 2011).

Anti-Cancer Activity

Another significant area of research application for compounds structurally related to N-(4-fluorophenyl)-2-({5-phenyl-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}sulfanyl)acetamide is in the development of anticancer agents. For instance, studies on fluorinated 3,6-diaryl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles have shown moderate to good antiproliferative potency against various cancer cell lines, including human breast cancer (MCF7), human osteosarcoma (SaOS-2), and human myeloid leukemia (K562). These findings indicate the potential of fluorine-substituted compounds in the development of new anticancer drugs (Chowrasia, Karthikeyan, Choure, Sahabjada, Gupta, Arshad, & Trivedi, 2017).

Modification for Enhanced Activity and Reduced Toxicity

Research has also focused on modifying compounds similar to N-(4-fluorophenyl)-2-({5-phenyl-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}sulfanyl)acetamide to enhance their anticancer effects and reduce toxicity. For example, replacing the acetamide group with an alkylurea moiety in related compounds has shown to retain antiproliferative activity and inhibit tumor growth effectively in animal models, while significantly reducing acute oral toxicity. These modifications suggest avenues for developing potent anticancer agents with lower side effects (Wang, Mao, Cao, Xie, Xin, Lian, Cao, & Zhang, 2015).

Synthesis and Structural Elucidation

The synthesis and structural elucidation of compounds with the 1,2,4-triazolo[3,4-b][1,3]thiazol core is a fundamental aspect of their research applications. Various methods have been developed for the synthesis of these compounds, providing insights into their potential structural and functional relationships. For example, novel methods for synthesizing triazolo-annelated quinazolines and their derivatives highlight the versatility and potential of these compounds for further biological and pharmacological evaluation (Al-Salahi, 2010).

Future Directions

The development of new compounds with excellent antibacterial activity has always been one of the most challenging tasks in the antibacterial field . Nitrogen-containing heterocycles are widely found in natural products, synthetic drugs, and functional materials, and are the basic backbone of many physiologically active compounds and drugs . Therefore, further investigations on this scaffold to harness its optimum antibacterial potential could be a promising future direction .

properties

IUPAC Name

N-(4-fluorophenyl)-2-[(5-phenyl-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13FN4OS2/c19-13-6-8-14(9-7-13)20-16(24)11-26-18-22-21-17-23(18)15(10-25-17)12-4-2-1-3-5-12/h1-10H,11H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMMFJNJJYUHWPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC3=NN=C(N23)SCC(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13FN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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